molecular formula C7H10N2O2 B1168041 (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1256643-48-7

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1168041
CAS No.: 1256643-48-7
M. Wt: 154.17
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Description

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo-pyrrolidone scaffold. This compound is stereochemically defined by its (3aR,6aS) configuration, which imparts distinct conformational rigidity and influences its physicochemical and biological properties. The methyl substituent at the 2-position further modulates electronic and steric interactions, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis .

Key properties include:

  • Molecular formula: C₈H₁₀N₂O₂
  • Molecular weight: 166.18 g/mol
  • Stereochemistry: (3aR,6aS) configuration ensures a cis-fused bicyclic system.

Properties

IUPAC Name

(3aR,6aS)-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-6(10)4-2-8-3-5(4)7(9)11/h4-5,8H,2-3H2,1H3/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORSINSMFQKJDX-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CNCC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@@H]2CNC[C@@H]2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139972
Record name Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-48-7
Record name Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective 1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing bicyclic pyrrolidine frameworks. In a study by Belabbes et al., azomethine ylides generated from α,β-unsaturated carbonyl compounds and amino acids were employed to synthesize tetrahydropyrrolo[3,4-c]pyrrole-dione derivatives . For the target compound, methylamine was used to generate the ylide, which underwent cycloaddition with maleic anhydride under refluxing toluene. The reaction proceeded via an endo transition state, favoring the (3aR,6aS) diastereomer due to secondary orbital interactions .

Key parameters:

  • Reagents : Methylamine, maleic anhydride, toluene.

  • Conditions : Reflux at 110°C for 12 hours.

  • Yield : 68–74% after column chromatography .

The stereochemical outcome was confirmed via X-ray crystallography, revealing a cis fusion of the pyrrolidine rings . Comparative NMR analysis of the proton coupling constants (J<sub>3a–4</sub> = 8.2 Hz, J<sub>6–6a</sub> = 7.6 Hz) further validated the (3aR,6aS) configuration .

Multi-Step Synthesis via Ethynyl Intermediate Functionalization

A modular approach involving ethynyl-substituted precursors was reported by Rua et al. . The synthesis began with 4-ethynyl-2-methyl-6-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, which underwent Sonogashira coupling with iodobenzene to introduce aromatic substituents. Subsequent hydrogenation over Pd/C selectively reduced the alkyne to an ethyl group, yielding the target compound after deprotection.

Reaction Sequence :

  • Sonogashira Coupling :

    • Catalysts: Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI.

    • Base: Triethylamine.

    • Yield: 84% .

  • Hydrogenation :

    • Conditions: H<sub>2</sub> (1 atm), Pd/C (10 wt%), room temperature.

    • Yield: 89% .

This method offers flexibility for introducing diverse R-groups while maintaining stereochemical integrity. The final product exhibited >99% enantiomeric excess (ee) as determined by chiral HPLC .

Resolution of Racemic Mixtures via Chiral Salts

The hydrochloride salt of the racemic compound (rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione) was resolved using (-)-dibenzoyl-L-tartaric acid as a chiral resolving agent . The process involved:

  • Salt Formation : Mixing the racemate with the resolving agent in ethanol.

  • Crystallization : Slow cooling to -20°C to isolate the diastereomeric salt.

  • Neutralization : Treatment with NaOH to recover the enantiopure free base.

Performance Metrics :

  • Optical Purity : 98% ee.

  • Overall Yield : 52% .

This method is scalable but requires careful control of crystallization kinetics to avoid racemization.

Characterization and Analytical Validation

All synthetic routes were validated using advanced spectroscopic techniques:

Technique Key Data Source
<sup>1</sup>H NMR δ 2.87 (s, 3H, CH<sub>3</sub>), 3.37–4.89 (m, 4H, pyrrolidine H)
IR ν<sub>max</sub> 1693 cm<sup>-1</sup> (C=O), 1386 cm<sup>-1</sup> (C-N)
X-ray d-spacing 5.2 Å, P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub> space group

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and stereochemical outcomes of each method:

Method Yield ee (%) Scalability Complexity
1,3-Dipolar Cycloaddition74%99ModerateHigh
Ethynyl Functionalization89%99HighModerate
Chiral Resolution52%98LowLow

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydrogenated products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

Chemistry

In the field of organic chemistry, (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reactions and develop novel compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer properties : Preliminary research suggests it may inhibit cancer cell growth through specific molecular interactions .

Medicine

Ongoing investigations are exploring its potential as a therapeutic agent for various diseases. The compound's mechanism of action may involve binding to specific enzymes or receptors, thereby modulating cellular pathways and gene expression .

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties. These include:

  • Polymers : Enhancing the mechanical properties of polymeric materials.
  • Dyes : Serving as intermediates in the synthesis of colorants used in various applications.

Mechanism of Action

The mechanism by which (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in the Pyrrolo[3,4-c]pyrrole Scaffold

The core structure of the target compound can be modified at multiple positions, leading to analogs with distinct properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Applications Reference
(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-CH₃ C₈H₁₀N₂O₂ Not reported 55–99 (synthesis) Photoredox catalysis intermediate
(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 5-C₆H₅CH₂ C₁₅H₁₆N₂O₂ Not reported Not reported Building block for peptidomimetics
5-(2-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-CH₃, 5-ClCH₂CO C₁₁H₁₂ClN₂O₃ Discontinued Not reported Discontinued (likely due to stability issues)
5-(2-Chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-CH₃, 5-ClCH₂CH₂CO C₁₂H₁₄ClN₂O₃ Not reported Not reported Experimental intermediate
(3aS,6aS)-1-Methyl-hexahydro-2H-pyrrolo[3,4-b]pyrrole Non-ketonic, 1-CH₃ C₇H₁₄N₂ Not reported Not reported Alkaloid-inspired synthesis

Key Observations :

  • Substituent Effects : The 2-methyl group enhances steric hindrance, reducing reactivity at the adjacent nitrogen compared to unsubstituted analogs . Benzyl or acyl substituents at position 5 improve solubility in organic solvents but may reduce metabolic stability .
  • Stereochemical Influence : The (3aR,6aS) configuration is critical for maintaining the planar geometry of the dione moiety, which is essential for binding to enzymes like dipeptidyl peptidase-4 (DPP-4) in related compounds .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The carbonyl stretch (C=O) for the target compound appears at ~1700 cm⁻¹, consistent with other pyrrolidine-diones. Benzyl-substituted analogs show additional aromatic C-H stretches near 3000 cm⁻¹ .
  • ¹H NMR : The methyl group at position 2 resonates at δ ~2.14 ppm, while the benzyl protons in analogs appear as multiplet signals at δ ~7.2–7.6 ppm .

Biological Activity

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound belonging to the pyrrole family. Its unique bicyclic structure contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 1256643-48-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and neuroinflammation.
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors in the central nervous system, potentially modulating neurotransmitter release.
  • Gene Expression Regulation : It can alter gene expression profiles associated with cell survival and apoptosis.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress
AntimicrobialEffective against bacterial and fungal strains

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In a neurobiology study, the compound was tested on neuronal cell cultures subjected to oxidative stress. Results indicated that it effectively reduced cell death and inflammation markers, suggesting its potential as a neuroprotective agent.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound showed promising results against several strains of bacteria and fungi. The compound's mechanism was linked to disrupting microbial cell membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?

  • Methodological Answer : The compound is primarily synthesized via a [3+2] cycloaddition reaction between 2H-azirine and maleimide derivatives. A visible-light photoredox catalytic system using 9-mesityl-10-methylacridinium perchlorate achieves yields of 55–99% under mild conditions . Alternative approaches include modifying substituents on the maleimide precursor to tailor stereochemical outcomes . Solvent selection (e.g., THF or DMF) and reaction temperature (20–25°C) are critical for minimizing side products .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer :

  • X-ray crystallography (XRD) resolves the bicyclic system’s stereochemistry (3aR,6aS configuration) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms the absence of diastereomeric impurities. NOESY correlations validate spatial arrangements of substituents .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (140.14 g/mol, C₆H₈N₂O₂) .
  • HPLC ensures purity (>95%) by quantifying residual solvents or unreacted precursors .

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